molecular formula C18H18N2O4 B404593 METHYL 3-{[2-(PHENYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOATE

METHYL 3-{[2-(PHENYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOATE

Cat. No.: B404593
M. Wt: 326.3g/mol
InChI Key: MQKWRKLKNVSRTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3-{[2-(PHENYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOATE is a complex organic compound with the molecular formula C24H20N4O5. This compound is known for its unique structure, which includes an anilinocarbonyl group and an anilino group attached to a butanoate backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3g/mol

IUPAC Name

methyl 4-oxo-4-[2-(phenylcarbamoyl)anilino]butanoate

InChI

InChI=1S/C18H18N2O4/c1-24-17(22)12-11-16(21)20-15-10-6-5-9-14(15)18(23)19-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,23)(H,20,21)

InChI Key

MQKWRKLKNVSRTR-UHFFFAOYSA-N

SMILES

COC(=O)CCC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[2-(PHENYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOATE typically involves multi-step organic reactions. One common method includes the reaction of aniline derivatives with carbonyl compounds under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[2-(PHENYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 3-{[2-(PHENYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOATE is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 3-{[2-(PHENYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Anilino-1,4-naphthoquinones: Known for their inhibitory activity against enzymes like tyrosinase.

    Methyl 4-(2-(anilinocarbonyl)anilino)-4-oxobutanoate derivatives: Variants with slight modifications in their structure.

Uniqueness

METHYL 3-{[2-(PHENYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

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